1,4-Dihydro-1,4-methanonaphthalene
Overview
Description
1,4-Dihydro-1,4-methanonaphthalene is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a derivative of naphthalene where two hydrogen atoms are added to one of the rings, resulting in a partially saturated structure. This compound serves as a core structure for further chemical modifications and has been explored in different contexts, including synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of derivatives of 1,4-dihydro-1,4-methanonaphthalene has been achieved through various methods. A continuous-flow process for synthesizing 5-nitro-1,4-dihydro-1,4-methanonaphthalene has been described, which involves a Diels–Alder reaction and minimizes the accumulation of hazardous intermediates . Additionally, the synthesis of 1,2,3,4-tetrahydro-5,6-dimethyl-1,4-methanonaphthalene has been reported, highlighting the rigid and asymmetric nature of the molecule .
Molecular Structure Analysis
The molecular structure of 1,4-dihydro-1,4-methanonaphthalene derivatives has been studied using various spectroscopic techniques. Electron spin resonance (ESR) has been used to examine the delocalization of electrons in the radicals derived from this compound, providing insights into the nonplanarity and carbanion character of the tervalent carbon atoms . X-ray crystallography has also been employed to determine the structure of photolysis products derived from 1,4-dihydro-1,4-methanonaphthalene diols, revealing details about the rearrangement reactions .
Chemical Reactions Analysis
The compound has been shown to undergo various chemical reactions, including oxidative rearrangements , cycloaddition reactions , and 1,3-dipolar cycloadditions . These studies have elucidated the reactivity of the compound and its derivatives, providing valuable information on the mechanisms and selectivity of these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-dihydro-1,4-methanonaphthalene derivatives have been investigated through experimental techniques such as 13C spin–lattice relaxation measurements. These studies have shed light on the anisotropic rotational diffusion and internal rotations within the molecules . The temperature dependence of magnetic relaxation and correlation times has also been explored, contributing to the understanding of molecular motion in liquids .
Scientific Research Applications
Safety And Hazards
Future Directions
properties
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-2-4-11-9-6-5-8(7-9)10(11)3-1/h1-6,8-9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGYXSAHRKJELM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56842-50-3 | |
Record name | 1,4-Methanonaphthalene, 1,4-dihydro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56842-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20873253 | |
Record name | 1,4-Dihydro-1,4-methanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydro-1,4-methanonaphthalene | |
CAS RN |
4453-90-1 | |
Record name | 1,4-Dihydro-1,4-methanonaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4453-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydro-1,4-methanonaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004453901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonorbornadiene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120540 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dihydro-1,4-methanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dihydro-1,4-methanonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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